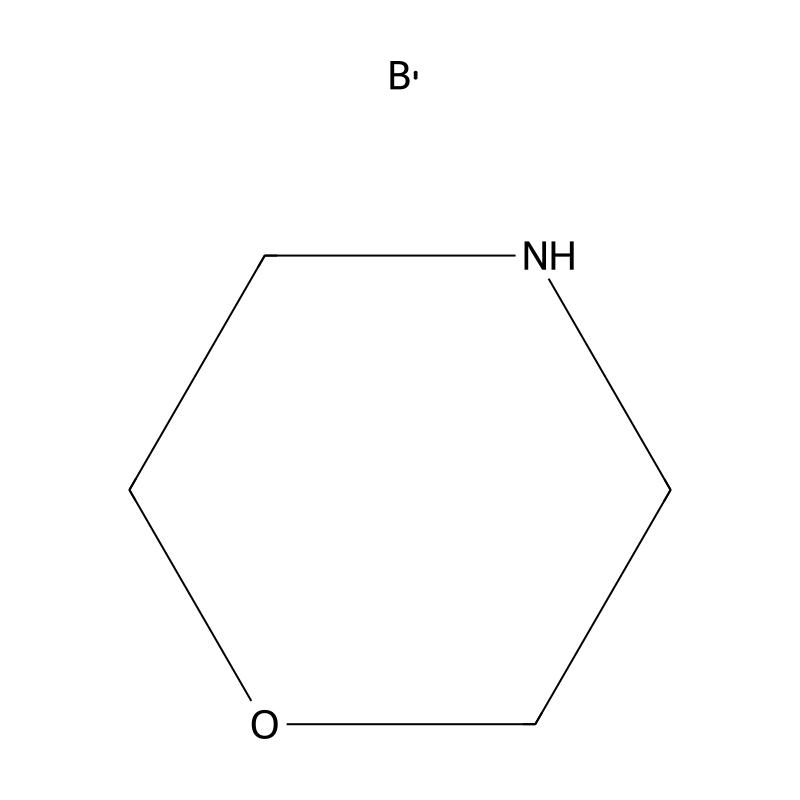

Morpholineborane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Morpholineborane (CAS 4856-95-5) is a highly stable, solid amine-borane complex widely utilized as a mild, chemoselective reducing agent and specialized electroless plating reductant . Characterized by its kinetic stability in air and aqueous media, it provides a crucial procurement alternative to highly reactive or toxic hydrides . Its primary industrial value lies in its ability to perform reductive aminations without the cyanide-emission risks associated with traditional reagents, and its superior room-temperature handling profile compared to volatile borane-etherate complexes. Furthermore, its distinct physical properties, including a melting point of 97–99 °C, enable cost-effective purification and robust performance in specialized metal deposition baths .

Generic substitution of Morpholineborane with common reducing agents frequently fails due to strict process constraints surrounding toxicity, moisture sensitivity, and chemoselectivity. Substituting with Borane-THF introduces severe cold-chain logistics and moisture-exclusion requirements, complicating scale-up and risking batch failure via ether cleavage . Conversely, utilizing Sodium Cyanoborohydride for reductive aminations in acidic media mandates rigorous safety protocols to manage highly poisonous hydrogen cyanide gas generation, significantly increasing compliance and infrastructure costs [1]. In electroless plating, substituting with Dimethylamine Borane (DMAB) alters the deposition kinetics and initiation times, potentially compromising spatial selectivity [2]. Therefore, Morpholineborane is specifically procured when a process demands a non-toxic, bench-stable solid that maintains selective reactivity in protic or biphasic systems.

Elimination of Cyanide Toxicity in Reductive Amination

During the reductive alkylation of proteins (PEGylation) and general reductive aminations, the industry standard Sodium Cyanoborohydride generates highly poisonous hydrogen cyanide gas as a byproduct. Morpholineborane provides a direct, non-toxic alternative that completely eliminates cyanide generation while maintaining high purity and target activity in protic media [1].

| Evidence Dimension | Toxic byproduct generation during acidic reduction |

| Target Compound Data | Morpholineborane: 0 ppm hydrogen cyanide generated; acts as a safe hydride donor. |

| Comparator Or Baseline | Sodium cyanoborohydride: Generates highly poisonous hydrogen cyanide (HCN) gas during the reduction process. |

| Quantified Difference | Complete elimination of HCN generation risk while maintaining comparable reductive alkylation/PEGylation efficacy. |

| Conditions | Reductive alkylation of protein N-terminals (PEGylation) in buffered aqueous media. |

Allows facilities to perform large-scale reductive aminations without the costly safety infrastructure required for cyanide gas management.

Room-Temperature Stability and Shelf Life

Unlike Borane-THF, which is available only at low concentrations, is highly moisture-sensitive, and requires cold storage to prevent ether cleavage, Morpholineborane is a white crystalline solid that is stable in air for up to 6 months at room temperature. It is only very slowly hydrolyzed by water, allowing for robust handling in mixed aqueous solvents without rapid titer loss .

| Evidence Dimension | Kinetic stability and storage requirements |

| Target Compound Data | Morpholineborane: Stable as a white crystalline solid in air for up to 6 months at room temperature; very slowly hydrolyzed by water. |

| Comparator Or Baseline | Borane-THF: Moisture-sensitive, prone to ether cleavage decomposition, and requires strict cold storage. |

| Quantified Difference | Extends operational shelf life by months at ambient temperatures and eliminates cold-chain dependency. |

| Conditions | Standard laboratory or warehouse storage conditions (ambient air, room temperature). |

Dramatically reduces shipping, storage, and handling costs while preventing batch failures caused by reagent degradation.

Purification Efficiency and Thermal Robustness

In industrial manufacturing, the physical properties of the reducing agent dictate processing costs. Morpholineborane possesses a melting point of 97–99 °C, which allows it to be purified via distillation at ambient pressure. In contrast, the common plating substitute Dimethylamine borane (DMAB) melts at 36 °C and requires costly and complex vacuum distillation for purification [1].

| Evidence Dimension | Melting point and required distillation pressure |

| Target Compound Data | Morpholineborane: Melting point of 97–99 °C, allowing purification via distillation at ambient pressure. |

| Comparator Or Baseline | Dimethylamine borane (DMAB): Melting point of 36 °C, requiring costly vacuum distillation for purification. |

| Quantified Difference | A +62 °C higher melting point enables ambient-pressure processing, lowering manufacturing and purification overhead. |

| Conditions | Industrial-scale synthesis and purification of amine-borane complexes. |

Procuring Morpholineborane can offer a more stable supply chain and lower inherent manufacturing costs compared to low-melting amine-boranes.

Electroless Plating Initiation and Selectivity

In electroless metal deposition, Morpholineborane demonstrates distinct kinetic advantages over other amine-boranes. While tert-butylamine borane or DMAB may provide higher gross deposition rates, Morpholineborane initiates the deposition reaction faster, which directly translates to superior spatial selectivity and higher bath stability against homogeneous (unselective) plating [1].

| Evidence Dimension | Plating initiation speed and spatial selectivity |

| Target Compound Data | Morpholineborane: Faster initiation time leading to superior deposition selectivity. |

| Comparator Or Baseline | tert-Butylamine borane / DMAB: Higher gross deposition rate but slower initiation and lower relative selectivity. |

| Quantified Difference | Morpholineborane acts as a critical selectivity-enhancer when used alone or in dual-borane baths, preventing homogeneous plating reactions. |

| Conditions | Electroless metal deposition solutions (e.g., copper or nickel) on substrates. |

Essential for advanced electronics manufacturing where precise, selective metal deposition is prioritized over raw plating speed.

Large-Scale Reductive Aminations and PEGylation

Where Morpholineborane is the optimal choice for synthesizing pharmaceutical intermediates or protein-PEG conjugates in aqueous or acidic media, directly replacing Sodium Cyanoborohydride to bypass severe cyanide safety protocols and infrastructure costs [1].

Advanced Electroless Plating Baths

Where Morpholineborane is utilized as a primary or co-reducing agent (often alongside DMAB) to achieve high-selectivity copper or nickel deposition on printed circuit boards, leveraging its rapid initiation kinetics and high bath stability [2].

Aqueous and Biphasic Carbonyl Reductions

Where a buyer needs to selectively reduce aldehydes or ketones in the presence of other reducible functional groups (such as esters or amides) using a bench-stable solid that will not rapidly decompose in water, a common failure point for Borane-THF or Sodium Borohydride .

GHS Hazard Statements

H228 (78.09%): Flammable solid [Danger Flammable solids];

H302 (78.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (75.84%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant